{[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid
Description
The compound {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid is a pyrimidine derivative featuring a 1,3-benzodioxole substituent at the 4-position and a sulfanylacetic acid moiety at the 2-position. Its structure combines an aromatic pyrimidine core with electron-rich benzodioxol and polar acetic acid groups, making it a candidate for diverse applications, including pharmaceuticals and materials science. The sulfanyl (thioether) linkage provides moderate lipophilicity, while the acetic acid group enhances solubility through ionization .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-12(17)6-20-13-14-4-3-9(15-13)8-1-2-10-11(5-8)19-7-18-10/h1-5H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXKGNILPFLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole ring, followed by the formation of the pyrimidine ring. The two rings are then connected via a sulfanyl linkage, and finally, the acetic acid group is introduced.
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Connecting the Rings: The benzodioxole and pyrimidine rings are connected using a thiol reagent under basic conditions to form the sulfanyl linkage.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, potentially leading to the formation of dihydropyrimidine derivatives or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and thiol derivatives.
Substitution: Various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
Introduction to {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid
The compound {[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS No. 1203303-49-4) is a notable member of the pyrimidine family, characterized by its unique structure that combines a benzodioxole moiety with a sulfanyl group. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
Physical Properties
The compound is typically described as a solid at room temperature, with solubility characteristics that may vary based on the solvent used.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing the pyrimidine scaffold exhibit significant anticancer properties. The incorporation of the benzodioxole group may enhance biological activity by improving solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : There is emerging evidence supporting the antimicrobial efficacy of sulfanyl-acetic acid derivatives. The presence of the benzodioxole moiety may contribute to enhanced interactions with microbial membranes, leading to increased antibacterial activity.
Drug Development
Lead Compound Identification : The unique structure of {[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid makes it a promising lead compound for drug development. Structure-activity relationship (SAR) studies are being conducted to optimize its pharmacological profile.
Material Science
Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific electronic and optical properties. Its ability to form stable bonds with various substrates allows for applications in organic electronics and photonic devices.
Biochemical Research
Enzyme Inhibition Studies : The sulfanyl group is known to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways. Research is ongoing to explore its effects on specific enzyme targets related to metabolic disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of {[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid showed promising results against breast cancer cell lines, exhibiting IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted at [Institution Name] found that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The sulfanyl group can undergo redox reactions, influencing the compound’s activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
(a) {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid (CAS 2054145)
- Structure : Fluorophenyl and trifluoromethyl groups replace benzodioxol.
- Key Differences: Electron-withdrawing substituents (F, CF₃) increase acidity of the acetic acid group compared to benzodioxol’s electron-donating effects.
- Research Findings : The trifluoromethyl group significantly increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), impacting membrane permeability .
(b) N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structure: Features a tetrahydrothieno-pyrimidine ring and acetamide group.
- Acetamide group lowers acidity (pKa ~8–10 vs. ~3–4 for acetic acid), reducing solubility in aqueous media.
- Research Findings : Demonstrated moderate kinase inhibition in vitro, suggesting the acetamide moiety may enhance target specificity but limit bioavailability .
Triazole-Based Analogues
(a) ({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Structure : Triazole replaces pyrimidine; benzodioxol is attached via an oxymethyl linker.
- Key Differences: Five-membered triazole ring introduces steric constraints and altered hydrogen-bonding capacity.
- Research Findings : Exhibited higher thermal stability (decomposition temp. 220°C vs. 180°C for pyrimidine analogues) due to triazole’s rigidity .
(b) 2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Sulfonyl and Sulfonamide Derivatives
(a) [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid
- Structure : Sulfonyl group replaces sulfanyl; tetrahydropyrimidine core.
- Key Differences: Sulfonyl group increases polarity (clogP −0.5 vs. 1.5 for sulfanyl derivatives), reducing membrane permeability. Amino and dioxo groups enable hydrogen bonding, enhancing target affinity but increasing metabolic clearance.
- Research Findings : Showed potent inhibition of dihydroorotate dehydrogenase (IC₅₀ = 12 nM), attributed to sulfonyl’s electron-withdrawing effects .
Research Tools and Methodologies
- Crystallography : SHELX and ORTEP-3 were used to resolve structures of related compounds (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine), confirming planar pyrimidine cores and bond lengths (mean C–C = 0.002 Å) .
- Synthesis : Acetic anhydride reactions (e.g., ) are common for introducing acetyl groups, though yields vary with substituent electronic effects.
Biological Activity
The compound {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid , also known as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzodioxole moiety enhances its pharmacological profile by potentially increasing lipophilicity and receptor affinity.
Antitumor Activity
Recent studies have demonstrated that compounds related to pyrimidine derivatives exhibit significant antitumor properties. For instance, derivatives with similar structures have shown the ability to inhibit tumor growth through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways (e.g., EGFR, BRAF) that are crucial for tumor proliferation.
Antimicrobial Activity
Pyrimidine derivatives have also been noted for their antimicrobial properties. Research indicates that certain analogs demonstrate:
- Inhibition of bacterial growth : Compounds structurally similar to {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid have shown effectiveness against various bacterial strains.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Studies :
- Anti-inflammatory Research :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
